Fmoc-NH-PEG6-CH2COOH

Descripción general

Descripción

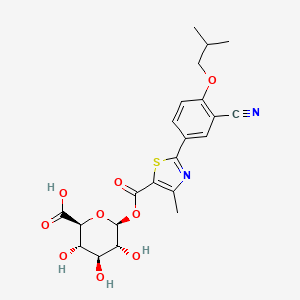

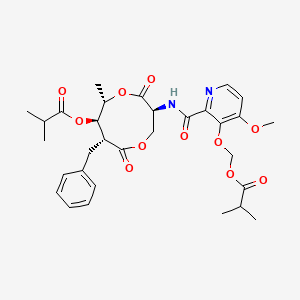

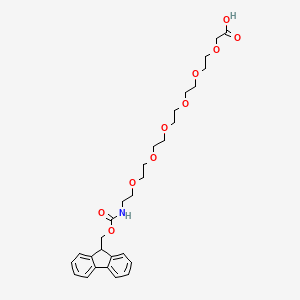

Fmoc-NH-PEG6-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Fmoc-NH-PEG6-CH2COOH se utiliza en la síntesis de péptidos {svg_1}. Es un aminoácido inusual y pertenece a la categoría de aminoácidos peguilados y enlazadores especiales {svg_2}.

Enlazador PEG

this compound es un enlazador PEG que contiene una amina protegida con Fmoc y un ácido carboxílico terminal {svg_3}. El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos {svg_4}.

Desprotección y Conjugación

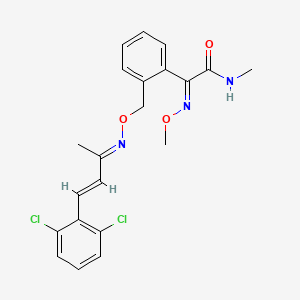

El grupo Fmoc puede desprotegerse en condiciones básicas para obtener la amina libre, la cual puede utilizarse para conjugaciones adicionales {svg_5}.

Formación de Enlace Amida

El ácido carboxílico terminal puede reaccionar con grupos amino primarios en presencia de activadores (por ejemplo, EDC o HATU) para formar un enlace amida estable {svg_6}.

Síntesis de Conjugados de Anticuerpo-Fármaco (ADC)

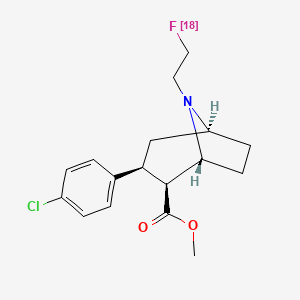

this compound es un enlazador ADC escindíble utilizado en la síntesis de conjugados de anticuerpo-fármaco (ADC) {svg_7}.

Enlazador PROTAC

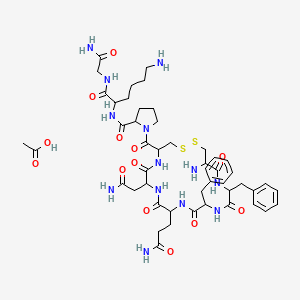

this compound también es un enlazador PROTAC basado en PEG que puede utilizarse en la síntesis de PROTAC {svg_8}.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG6-CH2COOH typically involves the reaction of an α-amino acid with PEG under suitable reaction conditions. The Fmoc group is introduced to protect the amine group, and the terminal carboxylic acid is formed through the reaction with appropriate reagents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the protection of the amine group with the Fmoc group and the formation of the terminal carboxylic acid. The compound is then purified to achieve high purity levels, typically ≥95% .

Types of Reactions:

Deprotection: The Fmoc group can be deprotected under basic conditions to obtain the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond

Common Reagents and Conditions:

Deprotection: Basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).

Amide Bond Formation: Activators such as EDC or HATU in the presence of primary amine groups

Major Products:

Free Amine: Obtained after deprotection of the Fmoc group.

Amide Bond: Formed through the reaction of the terminal carboxylic acid with primary amine groups

Chemistry:

Solid-Phase Synthesis of Peptides: this compound is used in the solid-phase synthesis of amino-, carboxy-, and side-chain pegylated peptides, providing site-specific pegylation for peptides at different positions.

Biology:

Surface Plasmon Resonance Imaging: Used in the creation of DNA arrays on gold surfaces for studying protein-DNA interactions.

Medicine:

Drug Delivery Systems: Used to create nanocarriers for drugs like paclitaxel, enhancing drug loading capacity and stability.

Industry:

Mecanismo De Acción

The mechanism of action of Fmoc-NH-PEG6-CH2COOH involves the deprotection of the Fmoc group under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form a stable amide bond. This allows the compound to be used as a linker in various applications, including peptide synthesis and drug delivery systems .

Comparación Con Compuestos Similares

Fmoc-NH-PEG2-CH2COOH: Contains a shorter PEG spacer, which may affect its solubility and reactivity.

Fmoc-NH-PEG4-CH2COOH: Contains a PEG spacer of intermediate length, offering a balance between solubility and reactivity.

Uniqueness: Fmoc-NH-PEG6-CH2COOH is unique due to its longer PEG spacer, which increases its solubility in aqueous media and provides greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and reactivity .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANLHKUCDRJGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

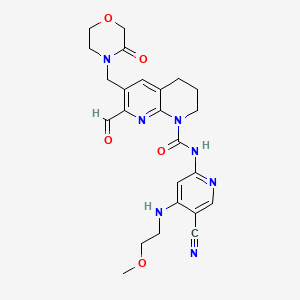

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)